1-(ethylsulfonyl)-N'-[(E)-(3-fluorophenyl)methylidene]piperidine-3-carbohydrazide
Overview
Description
1-(Ethylsulfonyl)-N’-[(E)-(3-fluorophenyl)methylidene]piperidine-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethylsulfonyl group, a fluorophenyl group, and a piperidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Scientific Research Applications
1-(Ethylsulfonyl)-N’-[(E)-(3-fluorophenyl)methylidene]piperidine-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also be used as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.
Industry: Used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethylsulfonyl)-N’-[(E)-(3-fluorophenyl)methylidene]piperidine-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This step involves the cyclization of appropriate precursors to form the piperidine ring.
Introduction of the ethylsulfonyl group: This step involves the sulfonylation of the piperidine ring using ethylsulfonyl chloride under basic conditions.
Formation of the hydrazide: This step involves the reaction of the sulfonylated piperidine with hydrazine to form the carbohydrazide.
Introduction of the fluorophenyl group: This step involves the condensation of the carbohydrazide with 3-fluorobenzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfonyl)-N’-[(E)-(3-fluorophenyl)methylidene]piperidine-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-N’-[(E)-(3-fluorophenyl)methylidene]piperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1-(Ethylsulfonyl)piperidine-3-carbohydrazide: Similar structure but lacks the fluorophenyl group.
1-(Ethanesulfonyl)piperidine-3-carbohydrazide: Similar structure but with an ethanesulfonyl group instead of an ethylsulfonyl group.
Uniqueness
1-(Ethylsulfonyl)-N’-[(E)-(3-fluorophenyl)methylidene]piperidine-3-carbohydrazide is unique due to the presence of the fluorophenyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the development of new drugs and materials.
Properties
IUPAC Name |
1-ethylsulfonyl-N-[(E)-(3-fluorophenyl)methylideneamino]piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3S/c1-2-23(21,22)19-8-4-6-13(11-19)15(20)18-17-10-12-5-3-7-14(16)9-12/h3,5,7,9-10,13H,2,4,6,8,11H2,1H3,(H,18,20)/b17-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYAZNYPLXLCQV-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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